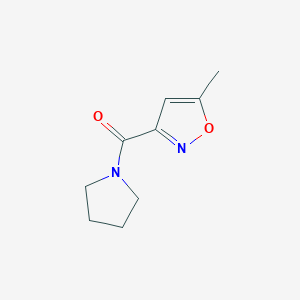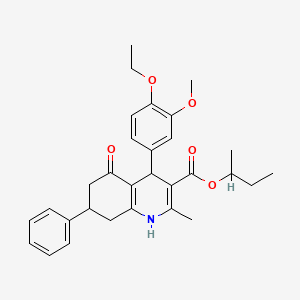
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a member of the adamantane family of drugs and works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is responsible for the transmission of signals between nerve cells, and its overactivity is believed to contribute to the symptoms of Alzheimer's disease.
作用机制
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide works by blocking the activity of the NMDA receptor in the brain. This receptor is responsible for the transmission of signals between nerve cells, and its overactivity is believed to contribute to the symptoms of Alzheimer's disease. By blocking this receptor, this compound helps to regulate the transmission of signals and prevent the damage that can be caused by overactivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function. In addition, it has also been shown to reduce the production of certain inflammatory cytokines, which can contribute to the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide for lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of blocking this receptor on various physiological processes in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over extended periods of time.
未来方向
There are a number of potential future directions for research on N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is also interest in developing new formulations of this compound that have longer half-lives and can be administered less frequently.
合成方法
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-chloroaniline to form the amide intermediate, which is then further reacted with 3,5-dimethylpyridine to form the final product.
科学研究应用
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)21-15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMMARVNJLCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5005359.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5005364.png)

![1-(9H-carbazol-9-yl)-3-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2-propanol](/img/structure/B5005374.png)
![N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B5005378.png)
![[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B5005385.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5005392.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5005393.png)
![N-cyclohexyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B5005394.png)
![N-{1-[1-(6-quinolinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5005402.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)